4-Chlorofuro[2,3-d]pyridazine (CAS 14757-81-4) is a highly reactive bicyclic heteroaromatic building block characterized by a furan ring fused to a pyridazine core, with a labile chlorine atom at the C4 position. In medicinal chemistry and industrial scale-up, it serves as a critical electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions, particularly in the synthesis of targeted kinase inhibitors and Smoothened (Smo) antagonists [1]. The electron-deficient nature of the pyridazine ring activates the C4-chloride, allowing for efficient displacement by amines and other nucleophiles under mild conditions. This structural motif offers distinct hydrogen-bonding profiles and reduced lipophilicity compared to traditional phthalazine or quinazoline scaffolds, making it a priority selection for optimizing the pharmacokinetic properties of advanced pharmaceutical intermediates [2].
Substituting 4-chlorofuro[2,3-d]pyridazine with common analogs like 4-chlorophthalazine or 4-chlorothieno[2,3-d]pyridazine fundamentally alters the downstream physicochemical and binding properties of the resulting active pharmaceutical ingredients. The furan oxygen acts as a critical hydrogen-bond acceptor, which is absent in the carbocyclic phthalazine core, directly impacting the binding affinity in the ATP-binding pocket of kinases such as VEGFR and PDGFR [1]. Furthermore, compared to the thieno[2,3-d]pyridazine analog, the furan-fused system exhibits lower lipophilicity and a smaller van der Waals radius, significantly modifying the aqueous solubility of the final drug candidate. Utilizing the 4,7-dichloro derivative instead of this mono-chloro variant introduces competing reactive sites, necessitating complex regioselective control during synthesis and reducing overall yield in mono-substitution workflows [2].
In the synthesis of mono-aminated kinase inhibitor precursors, 4-chlorofuro[2,3-d]pyridazine provides a single, highly activated electrophilic site for SNAr reactions. When compared to the 4,7-dichloro-furo[2,3-d]pyridazine baseline, which requires stringent stoichiometric and temperature controls to prevent over-substitution, the mono-chloro scaffold achieves >92% yield of the desired mono-substituted product under standard amination conditions. In contrast, the di-chloro analog typically yields 65-75% of the target mono-adduct due to the formation of di-substituted byproducts and requires additional chromatographic purification steps [1].
| Evidence Dimension | Mono-substitution reaction yield |
| Target Compound Data | >92% yield (single reactive site) |
| Comparator Or Baseline | 4,7-dichloro-furo[2,3-d]pyridazine (65-75% yield) |
| Quantified Difference | 17-27% higher yield with elimination of regioisomeric byproducts |
| Conditions | SNAr amination with primary/secondary amines, DIPEA, 80 degrees Celsius |
Eliminates the need for complex regioselective control and costly purification, making it the optimal choice for scaling up mono-substituted derivatives.
The incorporation of the furan-fused pyridazine core significantly modulates the physicochemical properties of downstream APIs compared to heavier, more lipophilic scaffolds. Comparative profiling reveals that 4-chlorofuro[2,3-d]pyridazine exhibits a calculated logP (clogP) approximately 0.8 to 1.1 units lower than its sulfur-containing analog, 4-chlorothieno[2,3-d]pyridazine, and up to 1.2 units lower than 4-chlorophthalazine. This reduction in lipophilicity translates to enhanced aqueous solubility of the resulting inhibitor constructs, a critical parameter for oral bioavailability in early-stage drug development [1].
| Evidence Dimension | Scaffold lipophilicity (clogP reduction) |
| Target Compound Data | clogP ~0.8-1.1 units lower than thieno analog |
| Comparator Or Baseline | 4-chlorothieno[2,3-d]pyridazine and 4-chlorophthalazine |
| Quantified Difference | 0.8 to 1.2 log units lower lipophilicity |
| Conditions | in silico clogP calculation and comparative aqueous solubility modeling |
Procuring the furo-fused scaffold directly addresses solubility bottlenecks in drug discovery, avoiding the highly lipophilic properties common to phthalazine-based inhibitors.
The oxygen atom within the furo[2,3-d]pyridazine system provides a critical hydrogen-bond acceptor that is structurally absent in carbocyclic analogs. SAR studies on derived kinase inhibitors demonstrate that the furan oxygen can engage in water-mediated hydrogen bonding with the kinase hinge region. Derivatives synthesized from 4-chlorofuro[2,3-d]pyridazine display up to a 3- to 5-fold improvement in target binding affinity (IC50) compared to identical derivatives synthesized from 4-chlorophthalazine, where this specific interaction is impossible [1].
| Evidence Dimension | Target binding affinity (IC50 improvement in derivatives) |
| Target Compound Data | 3- to 5-fold higher affinity (due to furan oxygen H-bonding) |
| Comparator Or Baseline | 4-chlorophthalazine derivatives (lacking H-bond acceptor) |
| Quantified Difference | 3- to 5-fold improvement in IC50 for target kinases |
| Conditions | Enzymatic kinase inhibition assays (e.g., VEGFR2) |
Justifies the selection of the furo-pyridazine scaffold over cheaper phthalazines when optimizing the potency of targeted therapeutics.
Leveraging the specific hydrogen-bonding capability of the furan oxygen and the highly reactive C4-chloride, this compound is the premier starting material for developing potent angiogenesis inhibitors. It directly supports the synthesis of analogs where the furo[2,3-d]pyridazine core is essential for optimal hinge-region binding, outperforming phthalazine alternatives [1].
The scaffold's favorable lipophilicity profile makes it highly suitable for synthesizing orally bioavailable Smoothened antagonists for oncology research. The mono-chloro functionality allows for precise, high-yield coupling with complex piperazine or aniline derivatives without the risk of over-substitution seen in di-chloro variants [2].
Due to its clean, single-site SNAr reactivity, 4-chlorofuro[2,3-d]pyridazine is ideal for automated parallel synthesis. It enables the rapid generation of diverse heteroaryl libraries with high purity, minimizing the need for intermediate purification before biological screening [1].